1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde
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Overview
Description
1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde typically involves the use of specific starting materials and reaction conditions. One common synthetic route includes the reaction of isoquinoline derivatives with appropriate aldehydes under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,2-Dihydro-1-oxoisoquinoline-8-carbaldehyde can be compared with other similar compounds in the isoquinoline family, such as:
1,2-Dihydroisoquinoline: Lacks the aldehyde functional group.
1-Oxoisoquinoline: Lacks the dihydro and aldehyde groups.
8-Hydroxyquinoline: Contains a hydroxyl group instead of an aldehyde.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-oxo-2H-isoquinoline-8-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-3-1-2-7-4-5-11-10(13)9(7)8/h1-6H,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZMAUBHAMJZMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)C(=O)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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